1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene, also known as 2-Norbornene, is a bicyclic hydrocarbon with the molecular formula C10H14. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a prop-1-en-2-yl substituent at the 1-position. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as propenyl acetate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be produced via the catalytic hydrogenation of norbornadiene in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biochemical effects. For example, it can inhibit or activate enzymes involved in oxidation-reduction reactions, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A bicyclic hydrocarbon with similar structural features but without the prop-1-en-2-yl substituent.
Norbornadiene: A related compound with two double bonds in the bicyclo[2.2.1]heptane ring system.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any substituents.
Uniqueness
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and industrial processes .
Properties
CAS No. |
83484-77-9 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-8(2)10-5-3-9(7-10)4-6-10/h3,5,9H,1,4,6-7H2,2H3 |
InChI Key |
JWIVXACJSSFIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C12CCC(C1)C=C2 |
Origin of Product |
United States |
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